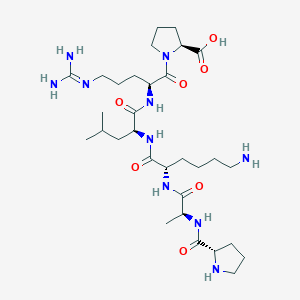
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N'-(3-ethoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is a complex organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amino groups attached to an alkane chain. This particular compound features additional functional groups, including diphenylethyl and ethoxypropyl, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Materials: Ethylenediamine, diphenylethyl bromide, and 3-ethoxypropyl bromide.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out in an organic solvent like ethanol or acetonitrile, under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques like distillation, crystallization, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Often performed in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar solvents with appropriate bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield corresponding amides or nitriles.
Reduction: Could produce primary or secondary amines.
Substitution: Results in the formation of new substituted amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May serve as a ligand in coordination chemistry or as a reagent in biochemical assays.
Medicine: Potential use in drug development or as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
作用機序
The mechanism of action for this compound would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include:
Binding: Interaction with active sites of enzymes or receptors.
Inhibition/Activation: Modulation of enzyme activity or receptor signaling.
Complex Formation: Formation of stable complexes with metal ions or other molecules.
類似化合物との比較
Similar Compounds
- 1,2-Ethanediamine, N,N’-diethyl-
- 1,2-Ethanediamine, N,N’-diphenyl-
- 1,2-Ethanediamine, N-(2-phenylethyl)-N’-(3-methoxypropyl)-
Uniqueness
1,2-Ethanediamine, N-(2,2-diphenylethyl)-N’-(3-ethoxypropyl)- is unique due to its specific functional groups, which may impart distinct chemical reactivity and physical properties compared to other diamines. These unique features could make it particularly valuable in specialized applications.
特性
CAS番号 |
627519-47-5 |
|---|---|
分子式 |
C21H30N2O |
分子量 |
326.5 g/mol |
IUPAC名 |
N'-(2,2-diphenylethyl)-N-(3-ethoxypropyl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2O/c1-2-24-17-9-14-22-15-16-23-18-21(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h3-8,10-13,21-23H,2,9,14-18H2,1H3 |
InChIキー |
DFVAHAMGDISNAW-UHFFFAOYSA-N |
正規SMILES |
CCOCCCNCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


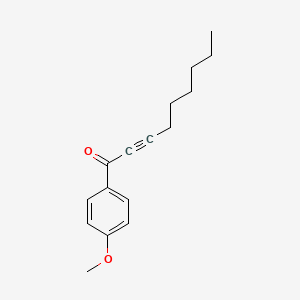
![Benzene, [(4,4-diethoxy-2-butynyl)seleno]-](/img/structure/B12593618.png)
![2-(Ethyl{(4R)-4-[(7-fluoroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol](/img/structure/B12593620.png)

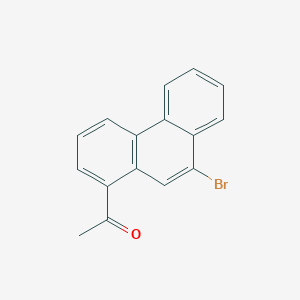
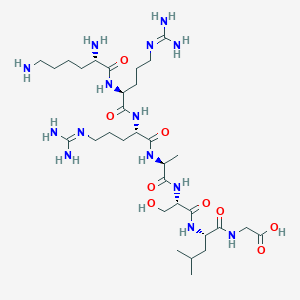
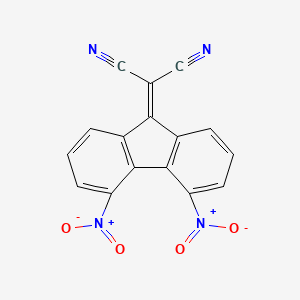
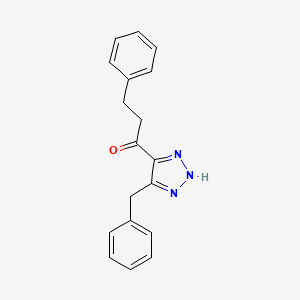
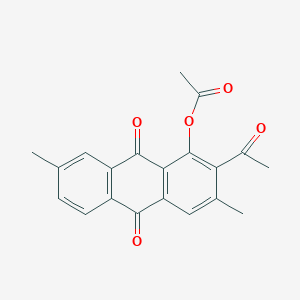
![6-Methyl-6,12-dihydro-5H-benzo[a]phenothiazin-5-one](/img/structure/B12593656.png)
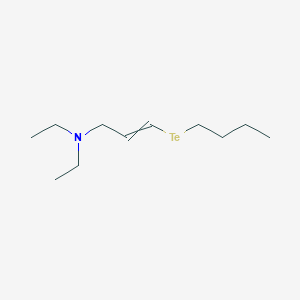
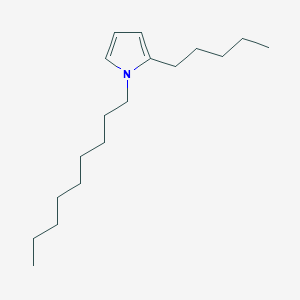
![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)
